molecular formula C9H13FN4O3S B2390189 4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride CAS No. 2361881-69-6

4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride

Cat. No. B2390189
CAS RN: 2361881-69-6
M. Wt: 276.29
InChI Key: QYVFIXUQUZQCDO-UHFFFAOYSA-N
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Description

4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride, also known as PMSF, is a serine protease inhibitor that is widely used in biochemical research. It is a potent irreversible inhibitor of serine proteases and is commonly used to prevent proteolytic degradation of proteins during purification.

Mechanism of Action

4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride irreversibly inhibits serine proteases by reacting with the active site serine residue. The reaction results in the formation of a covalent bond between 4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride and the serine residue, which blocks the protease activity. 4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride is highly specific for serine proteases and does not inhibit other classes of proteases.
Biochemical and Physiological Effects:
4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride has a wide range of biochemical and physiological effects. It is commonly used to prevent proteolytic degradation of proteins during purification. 4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride also inhibits proteases in cell lysates and tissue homogenates. It has been shown to inhibit the activity of trypsin, chymotrypsin, and thrombin. 4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride has also been shown to inhibit the activity of proteases involved in blood clotting, inflammation, and cancer progression.

Advantages and Limitations for Lab Experiments

4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride is a valuable tool for studying the role of proteases in various biological processes. It is highly specific for serine proteases and does not inhibit other classes of proteases. 4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride is also easy to use and has a high yield. However, 4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride has some limitations for lab experiments. It is an irreversible inhibitor, which means that it cannot be removed once it has reacted with the protease. This can make it difficult to study the kinetics of protease activity. 4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride also has some toxicity concerns and should be handled with care.

Future Directions

There are many future directions for the use of 4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride in scientific research. One area of interest is the role of proteases in cancer progression. 4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride has been shown to inhibit the activity of proteases involved in cancer progression, and further research could lead to the development of novel cancer therapies. Another area of interest is the development of new protease inhibitors. 4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride is a valuable tool for studying the role of proteases in various biological processes, and further research could lead to the development of new inhibitors with improved specificity and potency.

Synthesis Methods

4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride is synthesized by reacting 4-(1-Methylpyrazole-4-carbonyl)piperazine with sulfur tetrafluoride. The reaction is carried out in a solvent such as acetonitrile or dichloromethane. The yield of 4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride is typically high, and the compound can be easily purified by recrystallization.

Scientific Research Applications

4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride is widely used in biochemical research as a serine protease inhibitor. It is commonly used to prevent proteolytic degradation of proteins during purification. 4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride is also used to inhibit proteases in cell lysates and tissue homogenates. It is a valuable tool for studying the role of proteases in various biological processes.

properties

IUPAC Name

4-(1-methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN4O3S/c1-12-7-8(6-11-12)9(15)13-2-4-14(5-3-13)18(10,16)17/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVFIXUQUZQCDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)N2CCN(CC2)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride

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